molecular formula C18H21N3O2S B4894128 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide

4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide

Cat. No. B4894128
M. Wt: 343.4 g/mol
InChI Key: VZGRYSMGWFVZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide, also known as MPT0B392, is a novel small molecule compound that has been identified as a potential anticancer agent. It belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide is not fully understood. However, it has been suggested that 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histones, resulting in the repression of gene transcription. Inhibition of HDACs by 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has also been shown to have low toxicity towards normal cells. However, one of the limitations of using 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide in lab experiments is its poor solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the molecular targets of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide and the identification of biomarkers that can predict the response to 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide treatment. Furthermore, the in vivo efficacy and toxicity of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide need to be evaluated in animal models before clinical trials can be initiated. Finally, the combination of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide with other anticancer agents needs to be investigated to determine whether it can enhance the efficacy of existing chemotherapy drugs.

Synthesis Methods

The synthesis of 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide involves a multistep process that starts with the reaction of 4-methylthiobenzoic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 2-(4-morpholinyl)-3-pyridinylmethanol in the presence of a base to obtain the desired benzamide derivative. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has been extensively studied for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anticancer properties, 4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide has also been studied for its anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

4-methylsulfanyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-24-16-6-4-14(5-7-16)18(22)20-13-15-3-2-8-19-17(15)21-9-11-23-12-10-21/h2-8H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGRYSMGWFVZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide

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